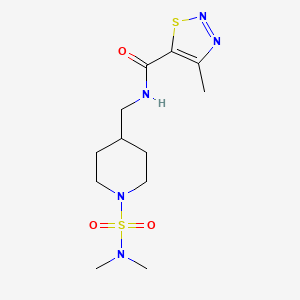![molecular formula C28H32N4O4S B2601370 1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide CAS No. 403729-45-3](/img/structure/B2601370.png)
1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, a piperidine ring, and multiple functional groups, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
The synthesis of 1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols and halogenated intermediates.
Attachment of the Piperidine Ring: The piperidine ring is incorporated through a condensation reaction with suitable amines.
Final Coupling and Functionalization: The final product is obtained by coupling the intermediate compounds and introducing the necessary functional groups through various organic reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carbonyl}piperidine-4-carboxamide can be compared with similar compounds such as:
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 1-[4-(2-oxo-2-phenylethyl)phenyl]guanidine
- 2-(2-oxo-2-phenylethyl)malononitrile
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a quinazoline core, piperidine ring, and multiple functional groups, providing a versatile platform for various scientific research applications.
特性
IUPAC Name |
1-(4-oxo-3-pentyl-2-phenacylsulfanylquinazoline-7-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4S/c1-2-3-7-14-32-27(36)22-11-10-21(26(35)31-15-12-20(13-16-31)25(29)34)17-23(22)30-28(32)37-18-24(33)19-8-5-4-6-9-19/h4-6,8-11,17,20H,2-3,7,12-16,18H2,1H3,(H2,29,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZBHOXPLPWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)
![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)
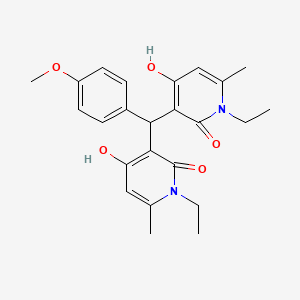
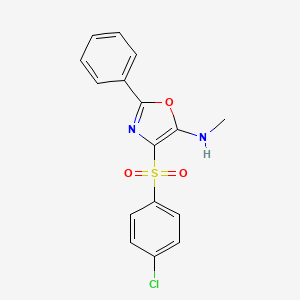

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)
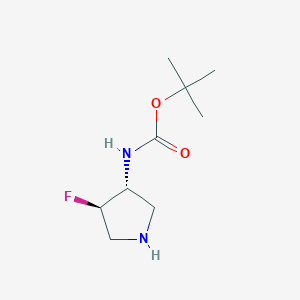
![4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B2601302.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2601305.png)
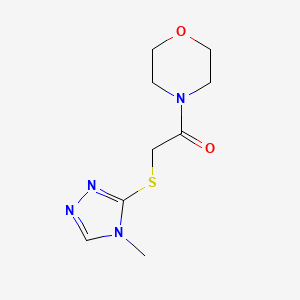

![methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate](/img/structure/B2601309.png)
